3-(Octyloxy)propylammonium acetate

Catalog No.
S1516711
CAS No.
15930-71-9
M.F
C13H29NO3
M. Wt
247.37 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Octyloxy)propylammonium acetate

CAS Number

15930-71-9

Product Name

3-(Octyloxy)propylammonium acetate

IUPAC Name

acetic acid;3-octoxypropan-1-amine

Molecular Formula

C13H29NO3

Molecular Weight

247.37 g/mol

InChI

InChI=1S/C11H25NO.C2H4O2/c1-2-3-4-5-6-7-10-13-11-8-9-12;1-2(3)4/h2-12H2,1H3;1H3,(H,3,4)

InChI Key

RUFBKNMLVUJMAM-UHFFFAOYSA-N

SMILES

CCCCCCCCOCCCN.CC(=O)O

Canonical SMILES

CCCCCCCCOCCCN.CC(=O)O

3-(Octyloxy)propylammonium acetate is a quaternary ammonium compound characterized by its unique structure, which includes an octyloxy group attached to a propylammonium moiety. Its molecular formula is C13H29NO3C_{13}H_{29}NO_3, and it has a molecular weight of approximately 247.37 g/mol. This compound is recognized for its amphiphilic properties, making it useful in various applications ranging from surfactants to biological studies .

The chemical behavior of 3-(Octyloxy)propylammonium acetate can be understood through its ability to participate in several types of reactions:

  • Acid-Base Reactions: The ammonium group can act as a proton donor, allowing it to form salts with various acids.
  • Nucleophilic Substitution: The presence of the octyloxy group enables nucleophilic substitution reactions, which can be exploited for further functionalization.
  • Hydrolysis: In aqueous environments, the acetate group can undergo hydrolysis, releasing acetic acid and forming the corresponding amine.

These reactions highlight the compound's versatility in chemical synthesis and modification .

Research on 3-(Octyloxy)propylammonium acetate indicates potential biological activities, particularly in antimicrobial and antifungal applications. Its cationic nature allows it to disrupt microbial membranes, leading to cell lysis. Additionally, it has been studied for its potential use in drug delivery systems due to its ability to enhance solubility and permeability of hydrophobic drugs across biological membranes .

Synthesis of 3-(Octyloxy)propylammonium acetate generally involves a two-step process:

  • Formation of the Amine: The primary amine (propylamine) is reacted with an alkyl halide (octyl bromide or octyl chloride) in a nucleophilic substitution reaction to form 3-(octyloxy)propylamine.
  • Acetate Formation: The resulting amine is then reacted with acetic acid to yield 3-(Octyloxy)propylammonium acetate.

This method allows for the efficient production of the compound while maintaining high purity levels .

3-(Octyloxy)propylammonium acetate finds applications in various fields:

  • Surfactants: Due to its amphiphilic nature, it is used in formulating surfactants for detergents and personal care products.
  • Biological Research: It serves as a model compound for studying membrane interactions and drug delivery mechanisms.
  • Industrial Uses: It can be employed in coatings and emulsions due to its stabilizing properties.

These applications leverage its unique chemical properties and biological activity .

Studies focusing on the interactions of 3-(Octyloxy)propylammonium acetate with biological membranes have shown that it can significantly alter membrane fluidity and permeability. This property makes it a valuable candidate for drug formulation, particularly for improving the bioavailability of poorly soluble drugs. Furthermore, its interaction with proteins and nucleic acids has been explored, indicating potential roles in gene delivery systems .

Several compounds exhibit structural similarities to 3-(Octyloxy)propylammonium acetate. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(Nonoxy)propylammonium acetateC_{14}H_{31}NO_3Longer alkoxy chain enhances hydrophobicity
3-(Decyloxy)propylammonium acetateC_{15}H_{33}NO_3Increased chain length may improve surfactant properties
1-Octanol propylamine acetateC_{11}H_{25}NO_2Lacks the ammonium functionality, affecting biological activity
Octadecyltrimethylammonium chlorideC_{21}H_{42}ClNQuaternary ammonium structure enhances antimicrobial efficacy

The uniqueness of 3-(Octyloxy)propylammonium acetate lies in its balance between hydrophilicity and hydrophobicity, which is critical for applications requiring membrane interaction without complete disruption .

Other CAS

15930-71-9

General Manufacturing Information

1-Propanamine, 3-(octyloxy)-, acetate (1:1): INACTIVE

Dates

Modify: 2023-07-17

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